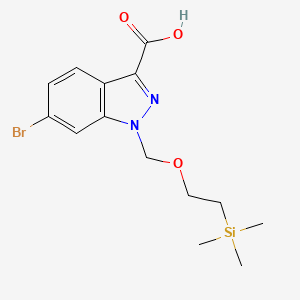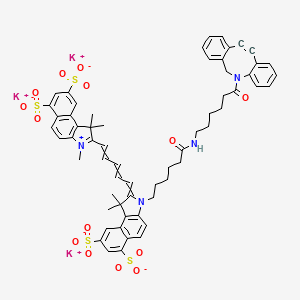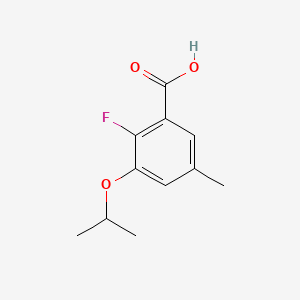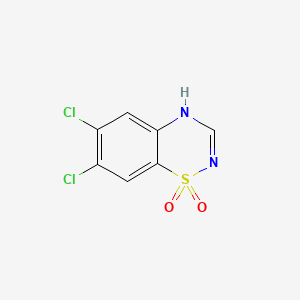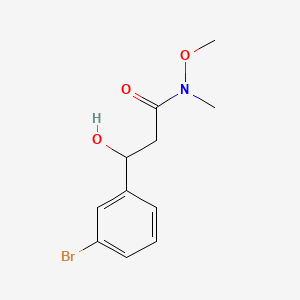![molecular formula C5H8O2 B14759685 3,4-Dioxabicyclo[4.1.0]heptane CAS No. 286-13-5](/img/structure/B14759685.png)
3,4-Dioxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dioxabicyclo[4.1.0]heptane, also known as 3,7-dioxabicyclo[4.1.0]heptane, is a bicyclic organic compound with the molecular formula C5H8O2. It is characterized by a unique structure that includes two oxygen atoms forming a bridge within a seven-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dioxabicyclo[4.1.0]heptane can be synthesized through the oxidation of 3,6-dihydro-2H-pyran using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, resulting in the formation of the desired compound .
Reaction Conditions:
Reagents: 3,6-dihydro-2H-pyran, meta-chloroperoxybenzoic acid
Solvent: Dichloromethane
Temperature: 0°C to room temperature
Yield: Approximately 76-82%
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygen-containing derivatives.
Reduction: Reduction reactions can break the oxygen bridge, leading to the formation of open-chain compounds.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of epoxides and other oxygenated derivatives
Reduction: Formation of open-chain alcohols or ethers
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3,4-Dioxabicyclo[4.1.0]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceuticals: Investigated for its potential as a building block in drug development.
Biological Studies: Used in studies to understand the behavior of bicyclic compounds in biological systems.
Wirkmechanismus
The mechanism of action of 3,4-Dioxabicyclo[4.1.0]heptane involves its ability to participate in various chemical reactions due to the presence of the oxygen bridge. This bridge creates a strained ring system that is highly reactive, allowing the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
3,4-Dioxabicyclo[4.1.0]heptane can be compared with other similar compounds such as:
3,6-Dihydro-2H-pyran: The precursor used in its synthesis.
3,4-Epoxytetrahydropyran: Another bicyclic compound with similar reactivity.
Tetrahydrofuran: A simpler cyclic ether with different reactivity.
Uniqueness:
Eigenschaften
CAS-Nummer |
286-13-5 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
3,4-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8O2/c1-4-2-6-7-3-5(1)4/h4-5H,1-3H2 |
InChI-Schlüssel |
BTXPBMRQKFDZEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1COOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
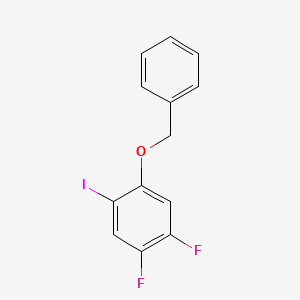

![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)

